molecular formula C10H12N2O4S B016147 Serotonin O-sulfate CAS No. 16310-20-6

Serotonin O-sulfate

Cat. No. B016147
CAS RN: 16310-20-6
M. Wt: 256.28 g/mol
InChI Key: JFWYSGGSCOOBGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Serotonin O-sulfate is enzymatically synthesized in organisms, with evidence pointing to the presence of mammalian enzymes capable of facilitating serotonin transformations observed in species like Aplysia californica (Stuart et al., 2003). The formation of serotonin-O-sulfate by a sulfotransferase in the human brain further supports its enzymatic synthesis, demonstrating the enzyme's activity across various brain regions (Hidaka & Austin, 1972).

Molecular Structure Analysis

The study of this compound's molecular structure is pivotal for understanding its function and interactions. While specific studies focusing on the molecular structure of this compound were not identified, research on serotonin and its metabolites provides a foundation for understanding its structural characteristics and the impact on biological functions.

Chemical Reactions and Properties

This compound undergoes enzymatic reactions for its formation, implicating sulfotransferases in its synthesis. The enzymatic O-sulfation of serotonin, demonstrated in various tissues, highlights its role in serotonin inactivation, with this compound showing no stimulating effect on aortic contraction at certain concentrations, indicating a decrease in biologic activity post-sulfation (Hidaka et al., 1969).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and distribution within biological systems, are crucial for understanding its behavior in physiological contexts. However, specific studies detailing these properties were not identified in the current search, suggesting a gap in the literature.

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its reactivity, interaction with other molecules, and role in neurotransmission and metabolic pathways, is essential for a comprehensive understanding of its function. The formation of this compound in brain regions and its enzymatic synthesis underscore its significance in serotonin metabolism and the modulation of serotonergic signaling (Stuart et al., 2003); (Hidaka & Austin, 1972).

Scientific Research Applications

1. Serotonin Metabolism and Neurochemistry

Serotonin O-sulfate is a novel metabolite of serotonin, identified in various species, including Aplysia californica. It is synthesized enzymatically and appears to have functions beyond simple serotonin inactivation. The pathway of serotonin inactivation varies with the type of neuronal tissue, indicating that serotonin-O-sulfate might play a significant role in different serotonergic systems (Stuart et al., 2003).

2. Biomarker Potential

Serotonin-O-sulfate has been proposed as a potential plasma surrogate biomarker. Its presence may reflect serotonin pathways and could be employed as a surrogate biomarker to monitor the effects of specific serotonergic treatments. Although research on this compound in humans is limited, its detection in human plasma and cerebrospinal fluid highlights its potential significance in medical research and diagnostics (Lozda & Purviņš, 2014).

3. Role in Brain-Gut Connection

While not directly related to this compound, research on serotonin in the gastrointestinal tract is relevant due to serotonin's role as a key neurotransmitter and motility mediator. The understanding of serotonin in the gut may provide insights into how its metabolites, like this compound, could influence gastrointestinal functions (Kim & Camilleri, 2000).

4. Neurological and Psychiatric Research

Studies on serotonin, its receptors, and transporters provide insights into how serotonin and its derivatives, including this compound, might impact various neuropsychological processes. This includes understanding the role of serotonin in mood disorders, schizophrenia, and other psychiatric conditions (Geyer & Vollenweider, 2008).

5. Chemical and Crystallographic Insights

Research into the chemistry and crystallography of serotonin compounds, including this compound, provides critical information about their molecular structures and interactions. Such studies are crucial for developing new drugs and therapeutic approaches (Rychkov et al., 2014).

Future Directions

Future research directions for serotonin and its metabolites, including Serotonin O-sulfate, involve understanding the underlying neurobiological basis of action of these agents. The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .

Mechanism of Action

Target of Action

Serotonin O-sulfate, also known as 5-HT-SO4, is a metabolite of serotonin (5-HT), a neurotransmitter that plays a crucial role in various physiological processes . The primary targets of this compound are likely to be similar to those of serotonin, which include a wide range of serotonin receptors in the central nervous system . These receptors are involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .

Mode of Action

It is known that serotonin exerts its effects by binding to its receptors and initiating a cascade of intracellular events Given that this compound is a metabolite of serotonin, it may interact with these receptors in a similar manner

Biochemical Pathways

This compound is involved in the metabolic pathways of serotonin. Serotonin is synthesized from the amino acid tryptophan in a two-step process, and it is then metabolized primarily by the enzyme monoamine oxidase (MAO) . The production of this compound likely involves the sulfation of serotonin, a common phase II metabolic reaction. This reaction is typically catalyzed by sulfotransferase enzymes .

Pharmacokinetics

A study has shown that it can be detected in human plasma using a liquid chromatography–mass spectrometry (lc-ms) method . This suggests that this compound is present in the bloodstream and may be distributed throughout the body. The same study also showed changes in the levels of this compound in the plasma after the intake of a 5-hydroxytryptophan (5-HTP) -containing food supplement , indicating that its levels can be influenced by dietary factors.

Result of Action

Given its relationship to serotonin, it may play a role in the various physiological processes influenced by serotonin, such as mood regulation, appetite, sleep, and cognition

Action Environment

The action of this compound may be influenced by various environmental factors. For example, dietary factors can influence its levels in the plasma . Additionally, the action of this compound may be influenced by the overall state of the serotonergic system, which can be affected by factors such as stress, disease, and the use of certain medications .

Biochemical Analysis

Biochemical Properties

Serotonin O-sulfate interacts with various enzymes and proteins in the body. It is involved in the metabolism of serotonin, a key neurotransmitter in the CNS . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role in serotonin metabolism suggests that it may have significant effects on cells in the CNS.

Molecular Mechanism

It is known to be involved in the metabolism of serotonin, suggesting that it may interact with enzymes involved in this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that the levels of this compound in the plasma of healthy volunteers changed after the intake of a serotonin-promoting supplement .

Metabolic Pathways

This compound is involved in the metabolic pathways of serotonin. It is hypothesized to accentuate the intensity of serotonin metabolism in the CNS .

properties

IUPAC Name

[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWYSGGSCOOBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2906-14-1 (sulfate)
Record name 5-Hydroxytryptamine O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90167515
Record name 5-Hydroxytryptamine O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16310-20-6
Record name 5-Hydroxytryptamine O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxytryptamine O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is serotonin O-sulfate and what is its role in the body?

A: this compound (5-HT-SO4) is a metabolite of serotonin, a neurotransmitter involved in various physiological functions. It is formed through the enzymatic sulfation of serotonin by sulfotransferases, primarily in the liver but also in other organs like the lung, kidney, brain, heart, and spleen [, ]. While the exact function of 5-HT-SO4 remains unclear, it is considered a potential biomarker for serotonin metabolism in the central nervous system [].

Q2: How is this compound formed?

A: this compound is formed through the enzymatic transfer of a sulfate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin []. This reaction is catalyzed by sulfotransferases, enzymes found in various tissues, particularly the liver [, , ].

Q3: Where has this compound been detected in the body?

A: In animals, this compound has been found in neurons, endothelial cells, and urine []. Initial research in humans detected it in cerebrospinal fluid []. Recent studies utilizing liquid chromatography-mass spectrometry (LC-MS) have also identified it in human plasma [].

Q4: Does this compound have any biological activity?

A: Unlike serotonin, which can stimulate the contraction of smooth muscle, this compound has been shown to have no such effect on isolated dog and rabbit aorta preparations, even at concentrations where serotonin is highly active []. This suggests that sulfation inactivates serotonin, contributing to its clearance from the body.

Q5: Are there specific analytical methods used to study this compound?

A: Early research utilized techniques like thin-layer chromatography and paper electrophoresis to isolate and identify this compound [, , ]. Modern methods for detecting and quantifying this compound primarily involve sophisticated techniques like high-performance liquid chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry (MS) [, ]. These methods offer high sensitivity and specificity, enabling the analysis of complex biological samples.

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